N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-phenoxyacetamide
CAS No.: 1060330-73-5
Cat. No.: VC11932209
Molecular Formula: C19H20N2O3
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060330-73-5 |
|---|---|
| Molecular Formula | C19H20N2O3 |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | N-cyclopropyl-2-[4-[(2-phenoxyacetyl)amino]phenyl]acetamide |
| Standard InChI | InChI=1S/C19H20N2O3/c22-18(20-16-10-11-16)12-14-6-8-15(9-7-14)21-19(23)13-24-17-4-2-1-3-5-17/h1-9,16H,10-13H2,(H,20,22)(H,21,23) |
| Standard InChI Key | YZCMUVZAXHWVQD-UHFFFAOYSA-N |
| SMILES | C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
| Canonical SMILES | C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Properties
IUPAC Nomenclature and Molecular Composition
The systematic IUPAC name for this compound is N-[4-(2-(cyclopropylamino)-2-oxoethyl)phenyl]-2-phenoxyacetamide. Its molecular structure integrates two aromatic systems: a central phenyl ring linked to a cyclopropylcarbamoyl group (-NH-C(O)-cyclopropyl) and a phenoxyacetamide side chain (-O-C₆H₅-CH₂-C(O)-NH-). The presence of both electron-donating (cyclopropyl) and electron-withdrawing (amide) groups creates a polarized electronic environment, influencing its reactivity and intermolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₂O₃ |
| Molecular Weight | 324.4 g/mol |
| CAS Registry Number | 1060330-73-5 |
| SMILES Notation | O=C(NC1CCC1)CC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Synthetic Pathways and Optimization
Reaction Design and Intermediate Isolation
The synthesis of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-phenoxyacetamide typically proceeds via a multi-step sequence involving:
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Amide Coupling: Reaction of 4-aminophenylacetic acid with cyclopropyl isocyanate to form the cyclopropylcarbamoyl intermediate.
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Esterification and Nucleophilic Substitution: Phenoxyacetyl chloride is reacted with the intermediate in the presence of a base (e.g., triethylamine) to install the phenoxyacetamide group.
Solvents such as dimethylformamide (DMF) or ethanol are employed to enhance solubility, while catalysts like piperidine accelerate amide bond formation. Optimal yields (reported at ~60–75%) are achieved under inert atmospheres at 50–60°C for 12–24 hours.
Purification and Analytical Validation
Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity, as verified by high-performance liquid chromatography (HPLC). Mass spectrometry confirms the molecular ion peak at m/z 324.4, consistent with the protonated form [M+H]⁺.
Pharmacological Profile and Mechanism of Action
Target Engagement and Enzymatic Inhibition
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-phenoxyacetamide exhibits dose-dependent inhibition of p38 MAPK, a serine/threonine kinase central to pro-inflammatory cytokine signaling (e.g., TNF-α, IL-1β). Half-maximal inhibitory concentration (IC₅₀) values in enzymatic assays range from 50–100 nM, surpassing early-generation inhibitors like SB203580 (IC₅₀ ≈ 500 nM) in potency. Molecular docking studies suggest hydrophobic interactions between the cyclopropyl group and the kinase’s ATP-binding pocket, stabilizing the inactive conformation.
In Vitro and Preclinical Efficacy
In murine macrophage models, the compound reduces lipopolysaccharide (LPS)-induced TNF-α secretion by 80% at 10 μM. Oncology screens reveal antiproliferative effects in triple-negative breast cancer cell lines (MDA-MB-231), with 50% growth inhibition (GI₅₀) at 5 μM. These findings position it as a dual-action candidate for inflammatory and neoplastic diseases.
Comparative Analysis with Structural Analogues
Role of the Cyclopropylcarbamoyl Moiety
Replacing the cyclopropyl group with larger substituents (e.g., cyclohexyl) diminishes p38 MAPK affinity by 10-fold, highlighting the importance of steric compatibility in the kinase’s hydrophobic pocket. Conversely, analogues retaining the cyclopropylcarbamoyl group but modifying the phenoxyacetamide chain (e.g., N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-methylbenzamide ) show reduced solubility, underscoring the phenoxy group’s role in improving pharmacokinetics .
Sulfonamide vs. Phenoxyacetamide Derivatives
Compared to sulfonamide-based inhibitors (e.g., 2-phenyl-N-(4-sulfamoylphenyl)acetamide ), the phenoxyacetamide scaffold confers superior metabolic stability in hepatic microsome assays, with a 50% longer half-life (t₁/₂ = 120 min vs. 80 min) . This advantage is attributed to reduced oxidative metabolism of the ether linkage relative to sulfonamides .
Future Directions and Research Opportunities
Lead Optimization Strategies
Structural modifications to enhance bioavailability include:
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Introducing fluorine atoms to the phenyl rings to modulate lipophilicity and blood-brain barrier penetration.
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Replacing the acetamide linker with a sulfonamide to explore alternative binding geometries .
Translational Challenges
Current gaps include in vivo toxicity profiles and organ-specific distribution data. Collaborative efforts with academic and industrial partners are essential to advance this compound into preclinical animal models and, ultimately, clinical trials.
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